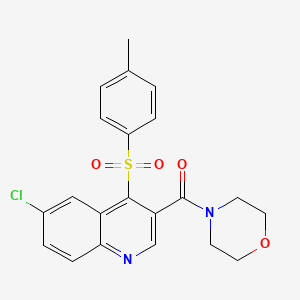
(6-Chloro-4-tosylquinolin-3-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Nanotechnology
A significant application of compounds with morpholino structures involves the synthesis of gold nanoparticles. For instance, a study detailed the utilization of a morpholino-based organic compound for the first time in the preparation of gold nanoparticles without any capping agent. This process highlighted the role of the morpholino compound in controlling the shape and size of the nanoparticles through its interaction with gold(III) solution, showcasing the potential of such compounds in nanotechnology and material science research (Roy et al., 2008).
Molecular Structure and Analysis
Morpholino compounds also play a critical role in structural chemistry and molecular analysis. A study focused on a morpholino-substituted compound synthesized from natural podocarpic acid, emphasizing its molecular structure characterized by X-ray diffraction. This work demonstrates the utility of morpholino derivatives in elucidating complex molecular structures, contributing to our understanding of chemical interactions and properties (Bakare et al., 2005).
Antiproliferative Activity
In the field of medicinal chemistry, morpholino compounds have been evaluated for their antiproliferative activities. A novel bioactive heterocycle with a morpholino moiety was synthesized and assessed for its potential in inhibiting cancer cell proliferation. Such studies highlight the role of morpholino derivatives in the development of new therapeutic agents, offering insights into their potential application in cancer treatment (Prasad et al., 2018).
Pharmaceutical Intermediate Production
Another application is in the synthesis of pharmaceutical intermediates. For example, a practical synthesis route was developed for a chiral morpholine derivative, showcasing its importance in the pharmaceutical industry as a key starting material for investigational drugs. This underscores the versatility and significance of morpholino compounds in drug development and production processes (Kopach et al., 2009).
PET Imaging in Neurological Disorders
Morpholino compounds have also been explored in the context of positron emission tomography (PET) imaging for neurological disorders. A study described the synthesis of a morpholino-based PET agent intended for imaging the LRRK2 enzyme in Parkinson's disease, illustrating the potential of morpholino derivatives in neuroimaging and the study of neurodegenerative diseases (Wang et al., 2017).
将来の方向性
Given the interest in morpholino compounds for their wide range of pharmacological activities, future research could focus on further exploring the properties and potential applications of “(6-Chloro-4-tosylquinolin-3-yl)(morpholino)methanone”. This could include detailed studies on its synthesis, mechanism of action, and potential therapeutic uses .
特性
IUPAC Name |
[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-14-2-5-16(6-3-14)29(26,27)20-17-12-15(22)4-7-19(17)23-13-18(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUBVLNGINULJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

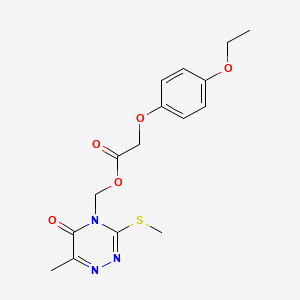
![3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2642883.png)
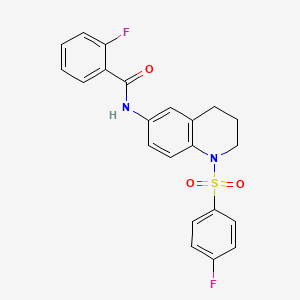
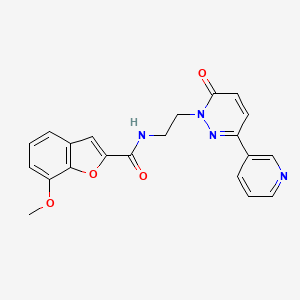
![5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642887.png)
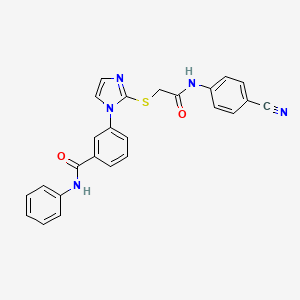
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2642889.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2642891.png)
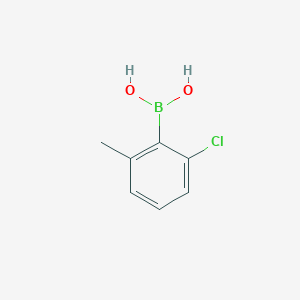

![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)
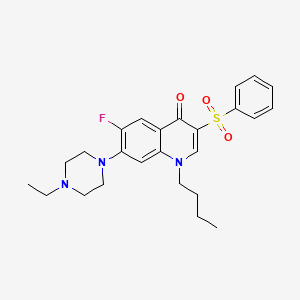

![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)